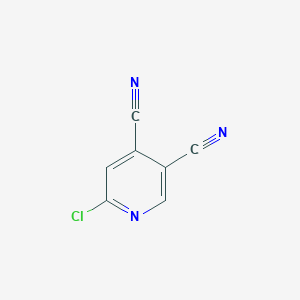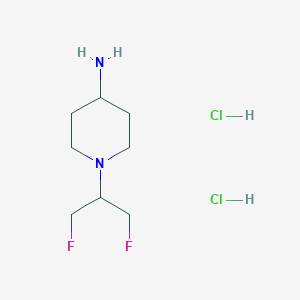
Tritylgadolinium(III)chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tritylgadolinium(III)chloride is a coordination compound that combines the trityl group (triphenylmethyl) with gadolinium(III) chloride
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tritylgadolinium(III)chloride can be synthesized through the reaction of gadolinium(III) chloride with trityl chloride in the presence of a suitable solvent, such as tetrahydrofuran. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound involves the use of high-purity gadolinium(III) chloride and trityl chloride. The reaction is scaled up in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the trityl group is oxidized to form trityl cation.
Reduction: The compound can also be reduced, typically involving the reduction of gadolinium(III) to gadolinium(II).
Substitution: Substitution reactions can occur where the chloride ions are replaced by other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligands like triphenylphosphine or ethylenediamine can be used under mild conditions.
Major Products:
Oxidation: Trityl cation and gadolinium(III) oxide.
Reduction: Gadolinium(II) chloride and trityl radical.
Substitution: Complexes with new ligands replacing chloride ions.
Wissenschaftliche Forschungsanwendungen
Tritylgadolinium(III)chloride has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in magnetic resonance imaging (MRI) as a contrast agent due to its high magnetic susceptibility.
Medicine: Explored for its potential in targeted drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: Utilized in the production of high-performance materials and as a component in advanced electronic devices.
Wirkmechanismus
The mechanism of action of tritylgadolinium(III)chloride involves its interaction with molecular targets through its trityl and gadolinium components. The trityl group can participate in electron transfer reactions, while the gadolinium ion can interact with biological molecules through coordination bonds. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Gadolinium(III) chloride: Shares the gadolinium component but lacks the trityl group, resulting in different chemical properties and applications.
Trityl chloride: Contains the trityl group but lacks gadolinium, making it less suitable for applications requiring magnetic properties.
Gadolinium(III) bromide: Similar to gadolinium(III) chloride but with bromide ions, leading to different reactivity and solubility.
Uniqueness: Tritylgadolinium(III)chloride is unique due to the combination of the trityl group’s organic reactivity and gadolinium’s magnetic properties. This dual functionality makes it particularly valuable in applications requiring both chemical reactivity and magnetic susceptibility.
Eigenschaften
Molekularformel |
C19H15Cl2Gd- |
|---|---|
Molekulargewicht |
471.5 g/mol |
IUPAC-Name |
dichlorogadolinium;diphenylmethylbenzene |
InChI |
InChI=1S/C19H15.2ClH.Gd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h1-15H;2*1H;/q-1;;;+2/p-2 |
InChI-Schlüssel |
AMLLBBBVEWVQET-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)[C-](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Gd]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![ethyl 5-methyl-3-sulfanylidene-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate](/img/structure/B13149555.png)





![(5S,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride](/img/structure/B13149594.png)

